O-Déméthyl pimobendan

Vue d'ensemble

Description

UD-CG-212 est un médicament à petite molécule qui agit comme un inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique. Il est un métabolite du pimobendan, un médicament utilisé pour le traitement de l’insuffisance cardiaque. UD-CG-212 a été étudié pour ses effets cardiovasculaires, en particulier sa capacité à améliorer la contractilité myocardique et la vasodilatation .

Applications De Recherche Scientifique

UD-CG-212 has been extensively studied for its scientific research applications, including:

Cardiovascular Research: It is used to study the effects of cyclic guanosine monophosphate phosphodiesterase inhibition on heart function.

Pharmacology: It helps in understanding the pharmacokinetics and pharmacodynamics of pimobendan and its metabolites.

Cellular Biology: It is used to investigate the effects of cyclic guanosine monophosphate phosphodiesterase inhibition on cellular signaling pathways.

Drug Development: It serves as a model compound for developing new cyclic guanosine monophosphate phosphodiesterase inhibitors

Orientations Futures

Mécanisme D'action

UD-CG-212 exerce ses effets en inhibant la phosphodiestérase du monophosphate de guanosine cyclique, ce qui entraîne une augmentation des niveaux de monophosphate de guanosine cyclique. Cela se traduit par une amélioration de la contractilité myocardique et de la vasodilatation. Les cibles moléculaires comprennent les enzymes phosphodiestérase du monophosphate de guanosine cyclique, et les voies impliquées sont liées à la signalisation du monophosphate de guanosine cyclique .

Analyse Biochimique

Biochemical Properties

O-Demethyl pimobendan plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes and inhibiting phosphodiesterase 3 (PDE3) . The inhibition of PDE3 also results in both arterial dilation and venodilation .

Cellular Effects

O-Demethyl pimobendan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It improves the cardiac output without increasing the myocardial oxygen consumption .

Molecular Mechanism

The molecular mechanism of action of O-Demethyl pimobendan involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Demethyl pimobendan change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of O-Demethyl pimobendan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

O-Demethyl pimobendan is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

O-Demethyl pimobendan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of O-Demethyl pimobendan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La préparation d’UD-CG-212 implique la synthèse du pimobendan, suivie de sa conversion métabolique. Le pimobendan est synthétisé par une série de réactions chimiques, y compris le couplage d’un dérivé de benzimidazole avec une fraction de pyridazinone. Le principal métabolite actif, UD-CG-212, est ensuite séparé et purifié par chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

UD-CG-212 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

UD-CG-212 a été largement étudié pour ses applications de recherche scientifique, notamment :

Recherche cardiovasculaire : Il est utilisé pour étudier les effets de l’inhibition de la phosphodiestérase du monophosphate de guanosine cyclique sur la fonction cardiaque.

Pharmacologie : Il contribue à comprendre la pharmacocinétique et la pharmacodynamie du pimobendan et de ses métabolites.

Biologie cellulaire : Il est utilisé pour étudier les effets de l’inhibition de la phosphodiestérase du monophosphate de guanosine cyclique sur les voies de signalisation cellulaire.

Développement de médicaments : Il sert de composé modèle pour développer de nouveaux inhibiteurs de la phosphodiestérase du monophosphate de guanosine cyclique

Comparaison Avec Des Composés Similaires

UD-CG-212 est similaire à d’autres inhibiteurs de la phosphodiestérase du monophosphate de guanosine cyclique, comme la milrinone et l’énoximone. Il est unique par son origine métabolique spécifique du pimobendan et son profil pharmacologique distinct. Parmi les composés similaires, on peut citer :

Milrinone : Un autre inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique utilisé pour le traitement de l’insuffisance cardiaque.

Enoximone : Un inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique ayant des effets cardiovasculaires similaires .

UD-CG-212 se distingue par sa voie métabolique spécifique et sa combinaison unique d’effets inotropes et vasodilatateurs.

Propriétés

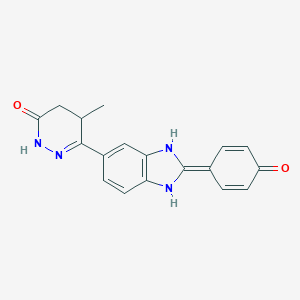

IUPAC Name |

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXSEARPHDXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108381-22-2 | |

| Record name | O-Demethyl pimobendan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UD-CG 212 Cl?

A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]

Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?

A2: Increased cAMP levels lead to several downstream effects, including:

- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]

- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []

- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]

Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?

A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []

Q4: Does UD-CG 212 Cl affect cardiac rhythm?

A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)